molecular formula C17H18Cl2N2O B12479677 3-chloro-N-(4-chlorobenzyl)-4-(morpholin-4-yl)aniline

3-chloro-N-(4-chlorobenzyl)-4-(morpholin-4-yl)aniline

Cat. No.: B12479677
M. Wt: 337.2 g/mol
InChI Key: NVLJPTQDDQHZQB-UHFFFAOYSA-N
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Description

3-chloro-N-(4-chlorobenzyl)-4-(morpholin-4-yl)aniline is an organic compound that belongs to the class of aniline derivatives. These compounds are characterized by the presence of an aniline group, which is a phenyl group attached to an amino group. The compound also contains a morpholine ring, which is a six-membered ring containing one nitrogen and one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(4-chlorobenzyl)-4-(morpholin-4-yl)aniline typically involves multiple steps:

    Formation of the Aniline Derivative: The starting material, 4-chloroaniline, undergoes a nucleophilic substitution reaction with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide to form N-(4-chlorobenzyl)-4-chloroaniline.

    Introduction of the Morpholine Ring: The intermediate product is then reacted with morpholine in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(4-chlorobenzyl)-4-(morpholin-4-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other bases for nucleophilic substitution; electrophilic reagents like halogens for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a quinone derivative, while reduction may produce a fully hydrogenated amine.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: May serve as a ligand in biochemical assays or as a probe in molecular biology studies.

    Medicine: Potential use as a pharmaceutical intermediate or as a lead compound in drug discovery.

    Industry: Could be used in the production of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-N-(4-chlorobenzyl)-4-(morpholin-4-yl)aniline would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The morpholine ring and aniline group could play crucial roles in these interactions.

Comparison with Similar Compounds

Similar Compounds

    4-chloroaniline: A simpler aniline derivative without the benzyl and morpholine groups.

    N-(4-chlorobenzyl)-4-chloroaniline: Lacks the morpholine ring.

    4-(morpholin-4-yl)aniline: Lacks the chlorobenzyl group.

Uniqueness

3-chloro-N-(4-chlorobenzyl)-4-(morpholin-4-yl)aniline is unique due to the presence of both the morpholine ring and the chlorobenzyl group, which may confer specific chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C17H18Cl2N2O

Molecular Weight

337.2 g/mol

IUPAC Name

3-chloro-N-[(4-chlorophenyl)methyl]-4-morpholin-4-ylaniline

InChI

InChI=1S/C17H18Cl2N2O/c18-14-3-1-13(2-4-14)12-20-15-5-6-17(16(19)11-15)21-7-9-22-10-8-21/h1-6,11,20H,7-10,12H2

InChI Key

NVLJPTQDDQHZQB-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)NCC3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

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